

Molecular Docking of ZSTK474 with PI3K: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of **ZSTK474** with Phosphoinositide 3-kinase (PI3K). **ZSTK474** is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antineoplastic activity.^{[1][2][3]} Understanding its interaction with the PI3K active site at a molecular level is crucial for the rational design of next-generation inhibitors and for optimizing its therapeutic application.

Quantitative Analysis of ZSTK474 Inhibition

ZSTK474 has been shown to inhibit all four class I PI3K isoforms (α , β , δ , and γ) with high potency.^{[1][2]} The inhibitory activity is summarized in the tables below, presenting IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values, which highlight its pan-PI3K inhibitory profile with a particular potency against the PI3K δ isoform.^{[4][5]}

Table 1: IC₅₀ Values of **ZSTK474** against Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3K α	16
PI3K β	44
PI3K δ	4.6 - 5
PI3K γ	49

Data sourced from multiple biochemical assays.

[\[1\]](#)[\[5\]](#)

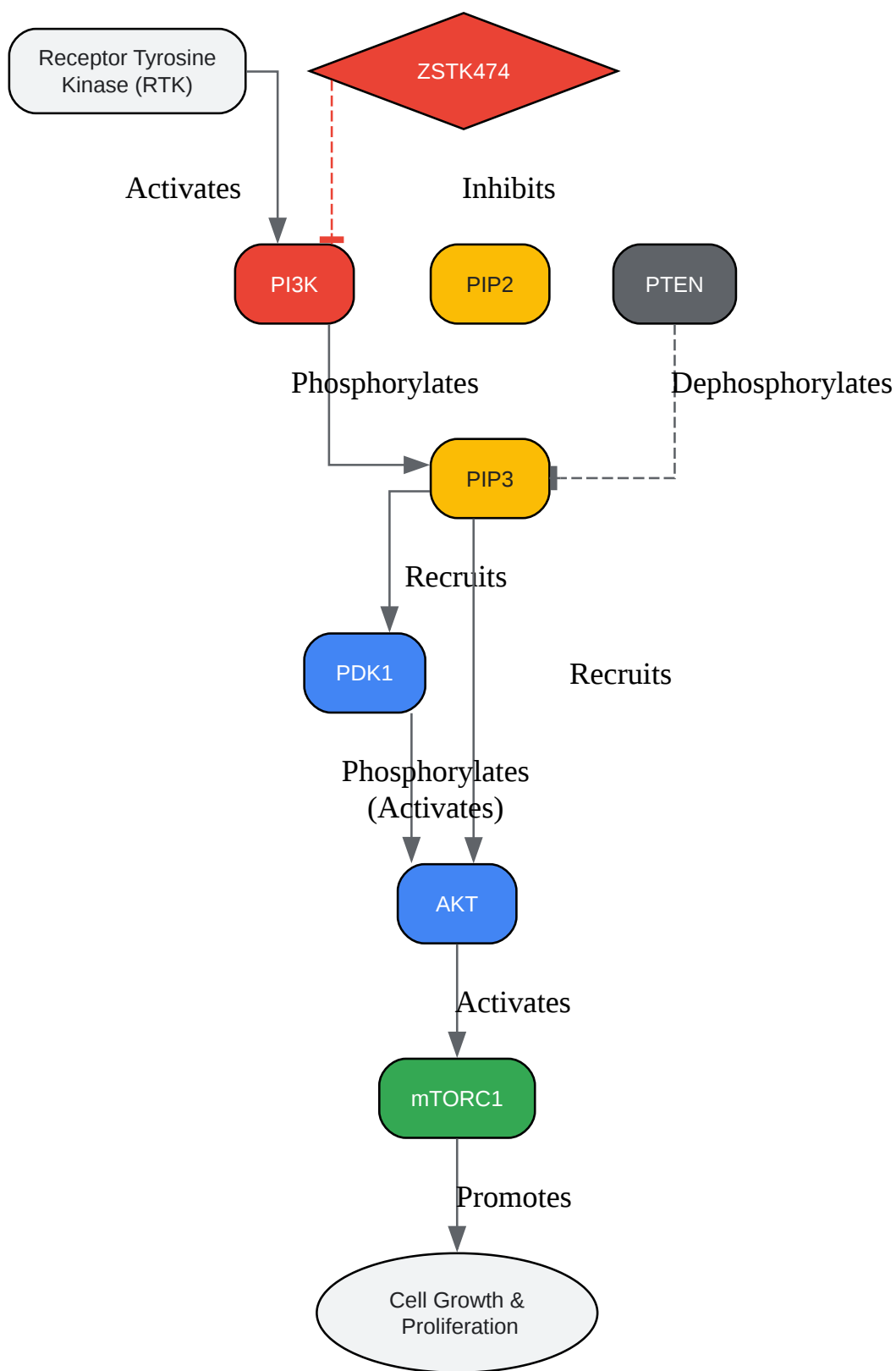
Table 2: Ki Values of **ZSTK474** against Class I PI3K Isoforms

PI3K Isoform	Ki (nM)
PI3K α	6.7
PI3K β	10.4
PI3K δ	1.8
PI3K γ	11.7

These values indicate ZSTK474 is an ATP-competitive inhibitor.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[\[7\]](#)[\[8\]](#)[\[9\]](#) Its dysregulation is frequently implicated in various cancers.[\[10\]](#) **ZSTK474** exerts its anticancer effects by inhibiting PI3K, the upstream kinase in this pathway, thereby blocking downstream signaling.[\[2\]](#)



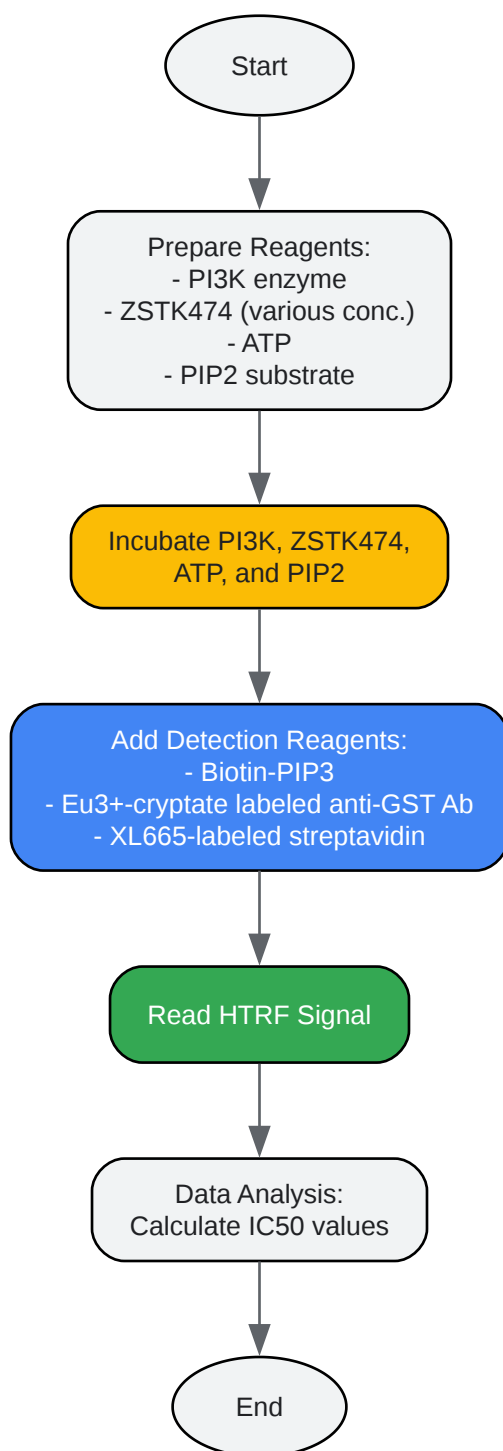
[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **ZSTK474**.

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a non-radioactive method to determine the inhibitory activity of **ZSTK474** against PI3K isoforms.



[Click to download full resolution via product page](#)

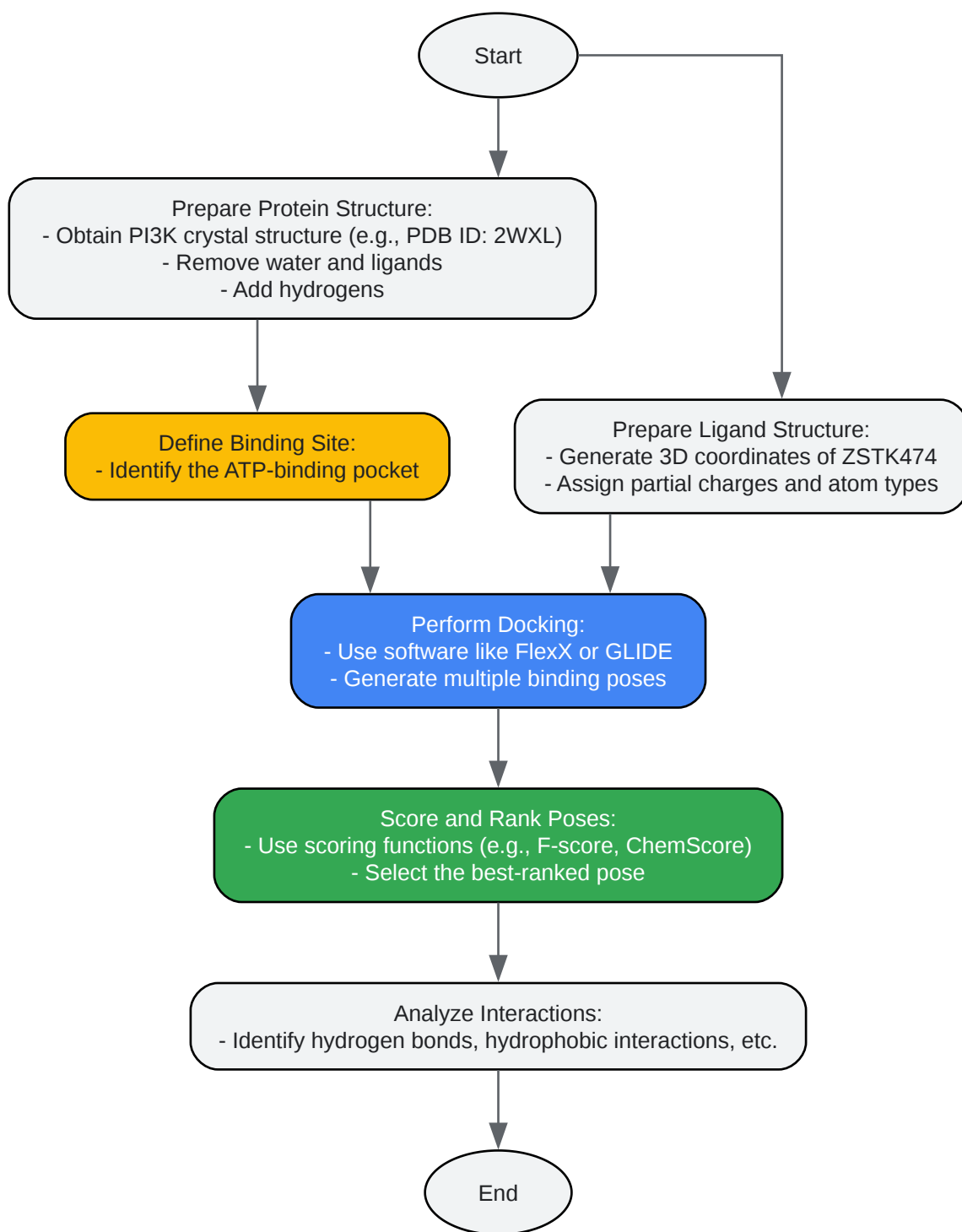
Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Methodology:

- **Reaction Setup:** In a 384-well plate, combine the specific PI3K isoform, varying concentrations of **ZSTK474**, and the substrate PIP2.
- **Initiation:** Start the kinase reaction by adding a solution of ATP.
- **Incubation:** Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 28°C).
- **Detection:** Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and streptavidin-XL665.
- **Signal Measurement:** After a further incubation period, measure the fluorescence at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the amount of PIP3 produced.
- **Data Analysis:** Plot the HTRF signal against the concentration of **ZSTK474** to determine the IC50 value.

Molecular Docking of ZSTK474 into the PI3K Active Site

Computational docking studies are employed to predict the binding conformation and interactions of **ZSTK474** within the ATP-binding pocket of PI3K.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZSTK474 (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Molecular Docking of ZSTK474 with PI3K: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684013#molecular-docking-of-zstk474-with-pi3k]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com